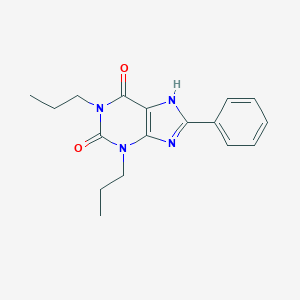

1,3-Dipropyl-8-phenylxanthine

Übersicht

Beschreibung

1,3-Dipropyl-8-phenylxanthine is a chemical compound that has been extensively studied for its role as an adenosine receptor antagonist. The structure-activity analysis of alkylxanthine derivatives has led to the design of more potent adenosine receptor antagonists, with 1,3-dipropyl substitutions enhancing potency compared to the 1,3-dimethyl substitution found in theophylline. The introduction of an 8-phenyl substituent significantly increases potency, which can be further augmented by specific substitutions on the 8-phenyl ring .

Synthesis Analysis

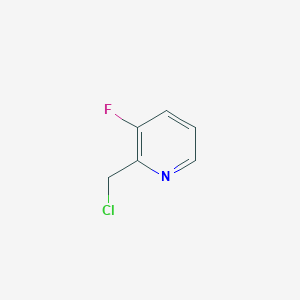

The synthesis of 1,3-dipropyl-8-substituted xanthines has been aimed at characterizing the hydrophobic interactions between xanthines and the A1 receptor site. Introduction of various substituents into the 8-position of xanthines has been shown to enhance adenosine A1 antagonism. For instance, the introduction of a quaternary carbon and a conformationally restricted cyclopentyl moiety into the 8-position has resulted in highly potent A1 receptor antagonists .

Molecular Structure Analysis

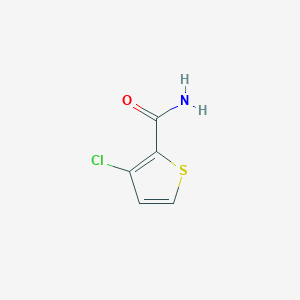

The molecular structure of this compound derivatives plays a crucial role in their interaction with adenosine receptors. The potency and selectivity of these compounds as antagonists at A1 and A2 adenosine receptors are influenced by the nature of the substituents on the phenyl ring. For example, the presence of a 4-sulfamoylphenyl or 4-carbamoylphenyl group can lead to potent and selective A1 receptor antagonism .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored through the synthesis of various analogues. These analogues have been designed to enhance selectivity at A1-adenosine receptors by introducing different aryl substituents. The introduction of polar carboxylate and carboxamide moieties as aryl substituents has been used to increase water solubility while maintaining high potency and selectivity for A1 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their binding affinities and selectivities for adenosine receptors. The introduction of specific substituents can lead to compounds with high receptor affinity and selectivity, as well as favorable hydrophilicity for potential therapeutic applications. For instance, the development of a xanthine amine congener ([3H]XAC) has resulted in a compound with higher receptor affinity, higher specific activity, and lower nonspecific membrane binding compared to previously used xanthines .

Wissenschaftliche Forschungsanwendungen

1. Enhancement of Selectivity at A1-Adenosine Receptors

1,3-Dipropyl-8-phenylxanthine, through its analogues, enhances selectivity at A1-adenosine receptors. This is seen in its ability to act as potent and selective antagonists in brain tissue, with specific analogues showing high potency and selectivity for the A1 receptor, such as 1,3-Dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine (Daly, Padgett, & Shamim, 1986).

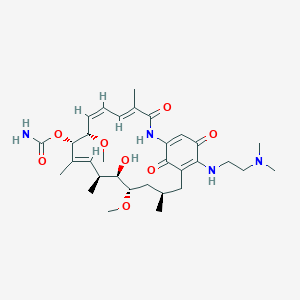

2. Use as Antagonist Radioligand for Adenosine Receptors

As an antagonist radioligand, this compound derivatives have been found to have higher receptor affinity, higher specific activity, and more favorable hydrophilicity than other xanthines, making them suitable for adenosine receptor binding studies in various species (Jacobson, Ukena, Kirk, & Daly, 1986).

3. Potent Antagonists for Adenosine Receptors Modulating Membrane Adenylate Cyclase

Derivatives of this compound have been investigated for their roles as antagonists at adenosine receptors. These receptors are crucial for modulating adenylate cyclase in different cells, including pheochromocytoma cells, platelets, and fat cells. The derivatives show high potency and some selectivity towards A1 adenosine receptors (Ukena, Daly, Kirk, & Jacobson, 1986).

4. Development of Functionalized Congeners

Functionalized congeners of this compound have been developed, which are potent antagonists of adenosine at A1 and A2 receptors. These functionalized congeners offer potential for developing versatile classes of adenosine receptor antagonists, useful in pharmacodynamics and pharmacokinetics (Jacobson, Kirk, Padgett, & Daly, 1986).

5. Potency and Selectivity for A1 Adenosine Receptors

1,3-Dipropylxanthines with various substituents at the 8-position have shown to be very potent and selective antagonists for A1 adenosine receptors. This includes 8-aryl and 8-cycloalkyl groups, with some analogues achieving high potency and selectivity, demonstrating the compound's significant role in influencing adenosine receptor activity (Shamim, Ukena, Padgett, Hong, & Daly, 1988).

6. Role in Designing Potent Adenosine Receptor Antagonists

This compound and its derivatives have played a critical role in the design of highly potent adenosine receptor antagonists. By analyzing the structure-activity relationships of alkylxanthine derivatives, scientists have been able to develop compounds with exceptionally high receptor affinity, offering insights into the mechanisms of adenosine receptor binding (Bruns, Daly, & Snyder, 1983).

Wirkmechanismus

Target of Action

1,3-Dipropyl-8-phenylxanthine is a selective antagonist for adenosine receptors . It has been found to have high potencies at both A1 and A2 adenosine receptor subclasses . The primary role of these receptors is to modulate adenylate cyclase activity in various cells .

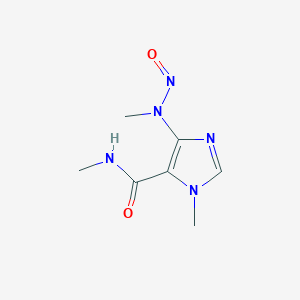

Mode of Action

This compound interacts with its targets, the adenosine receptors, by inhibiting their activity. It acts as an antagonist at A2 adenosine receptors that stimulate adenylate cyclase in membranes from rat pheochromocytoma PC 12 cells and human platelets, and at A1 adenosine receptors that inhibit adenylate cyclase from rat fat cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenylate cyclase pathway. Adenylate cyclase is an enzyme that converts ATP to cyclic AMP (cAMP) and pyrophosphate. By inhibiting the adenosine receptors that modulate this enzyme, this compound can affect the levels of cAMP within the cell .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cAMP levels within the cell due to its antagonistic action on adenosine receptors . This can have various downstream effects depending on the specific cell type and physiological context.

Safety and Hazards

Eigenschaften

IUPAC Name |

8-phenyl-1,3-dipropyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIGSMOZKDCDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006449 | |

| Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85872-53-3 | |

| Record name | 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85872-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-8-phenylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

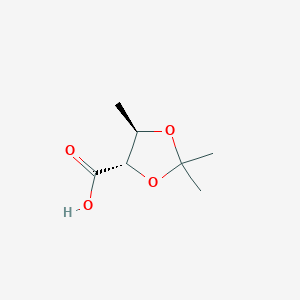

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

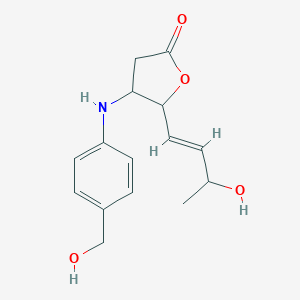

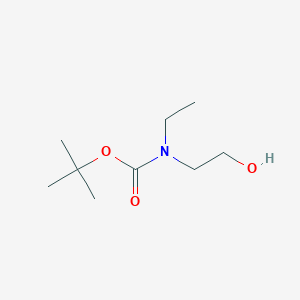

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)